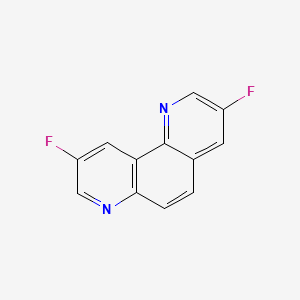
3,9-Difluoro-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Difluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are well-known for their coordination chemistry and are widely used as ligands in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Difluoro-1,7-phenanthroline typically involves the direct nucleophilic substitution of 3,9-dichloro-1,7-phenanthroline with a suitable fluorinating agent. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,9-Difluoro-1,7-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coordination Reactions: It can form complexes with metal ions, which is a common application in coordination chemistry.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted phenanthroline derivatives.
Coordination Reactions: Metal-phenanthroline complexes with varying stoichiometries.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.
Scientific Research Applications
3,9-Difluoro-1,7-phenanthroline has several applications in scientific research:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which 3,9-Difluoro-1,7-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes. The fluorine atoms can influence the electronic properties of the compound, potentially enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-1,10-phenanthroline: Another fluorinated phenanthroline derivative with similar coordination chemistry properties.
4,7-Dichloro-1,10-phenanthroline: A chlorinated analogue that can undergo similar nucleophilic substitution reactions.
2,9-Dimethyl-1,10-phenanthroline: A methyl-substituted derivative with different steric and electronic properties.
Uniqueness
3,9-Difluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its electronic properties compared to other derivatives. This positioning can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions .
Properties
CAS No. |
191861-18-4 |
|---|---|
Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3,9-difluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H6F2N2/c13-8-3-7-1-2-11-10(12(7)16-6-8)4-9(14)5-15-11/h1-6H |
InChI Key |
OMYJICXWQGYTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)F)C3=NC=C(C=C31)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















